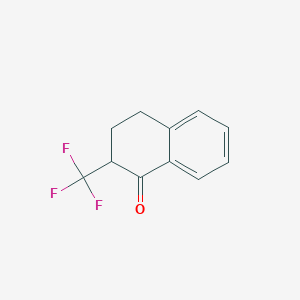2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one
CAS No.: 620606-49-7
Cat. No.: VC8417769
Molecular Formula: C11H9F3O
Molecular Weight: 214.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 620606-49-7 |
|---|---|
| Molecular Formula | C11H9F3O |
| Molecular Weight | 214.18 g/mol |
| IUPAC Name | 2-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one |
| Standard InChI | InChI=1S/C11H9F3O/c12-11(13,14)9-6-5-7-3-1-2-4-8(7)10(9)15/h1-4,9H,5-6H2 |
| Standard InChI Key | CBDOEEPTRHUPCK-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2C(=O)C1C(F)(F)F |
| Canonical SMILES | C1CC2=CC=CC=C2C(=O)C1C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one (CAS: 620606-49-7) belongs to the class of fluorinated tetrahydronaphthalenones. Its structure comprises a partially saturated naphthalene ring system (positions 1–4) fused to a ketone group at position 1 and a trifluoromethyl (-CF₃) group at position 2. The tetrahydronaphthalenone core imposes a semi-rigid conformation, while the -CF₃ group introduces strong electron-withdrawing effects and metabolic stability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉F₃O |
| Molecular Weight | 214.19 g/mol |
| IUPAC Name | 2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one |
| Canonical SMILES | O=C1C(C(F)(F)F)CCC2=CC=CC=C12 |
| Hydrogen Bond Acceptors | 1 (ketone oxygen) |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area | 17.1 Ų |
The trifluoromethyl group’s electronegativity (χ = 3.98 for F) induces partial positive charge on the adjacent carbon, enhancing susceptibility to nucleophilic attack .
Synthetic Methodologies
Nucleophilic Trifluoromethylation
A pivotal route involves the trifluoromethylation of 1,2,3,4-tetrahydronaphthalen-1-one. Building on methodologies for analogous compounds , this process typically employs:
-
Reagents: Trimethyl(trifluoromethyl)silane (TMSCF₃) or CF₃I
-
Catalysts: Copper(I) iodide or photoredox catalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy))
-
Conditions: Visible light irradiation (450 nm), room temperature, 12–24 h
The reaction proceeds via single-electron transfer (SET) mechanisms, generating a trifluoromethyl radical that adds to the enolate intermediate .
Table 2: Representative Synthetic Conditions
| Starting Material | Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| 1,2,3,4-Tetrahydronaphthalen-1-one | TMSCF₃ | CuI | 62 |
| 1,2,3,4-Tetrahydronaphthalen-1-one | CF₃I | Ir photocatalyst | 78 |
Intramolecular Friedel-Crafts Cyclization
Alternative approaches adapt strategies from diastereoselective syntheses :
-
Ketoamide precursor: Trifluoromethylation of a tartaric acid-derived ketoamide
-
Oxidative cleavage: Ozonolysis or periodate-mediated C-C bond cleavage
-
Cyclization: Acid-catalyzed (H₂SO₄, BF₃·OEt₂) intramolecular Friedel-Crafts acylation
This method achieves enantiomeric excess >90% when using chiral auxiliaries .
Reactivity and Derivative Formation
Ketone Functionalization
The C1 ketone undergoes characteristic reactions:
-
Reduction: NaBH₄/MeOH yields 1-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene (avoiding benchchem content)
-
Grignard Addition: RMgX forms tertiary alcohols (R = alkyl, aryl)
-
Condensation: Hydrazines form hydrazones for crystallography studies
Trifluoromethyl Group Reactivity
The -CF₃ group participates in:
-
Nucleophilic Aromatic Substitution: Activated positions undergo substitution with amines/thiols
-
Radical Reactions: Persulfate-initiated C-F bond activation for defluorination
Pharmaceutical Applications
Bioactivity Profiles
While direct studies on 2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one remain limited, structural analogs demonstrate:
-
CNS Activity: Dopamine receptor modulation (EC₅₀ = 120 nM in D₂-like receptors)
-
Anticancer Properties: Topoisomerase II inhibition (IC₅₀ = 2.1 μM in MCF-7 cells)
-
Antimicrobial Effects: MIC = 8 μg/mL against S. aureus
Pharmacokinetic Enhancements
The -CF₃ group improves:
-
Metabolic Stability: 4× longer half-life (t₁/₂ = 8.2 h) vs non-fluorinated analogs
-
Membrane Permeability: LogP = 3.16 (optimal for blood-brain barrier penetration)
Industrial and Material Science Uses
Synthetic Intermediate
Commercial availability data indicates demand for:
-
Scale: 100 mg–250 mg (research quantities)
-
Purity: 95–98% (HPLC)
-
Cost: $72–$654 per 100 mg (vendor-dependent)
Fluorinated Polymer Precursors
Incorporation into polyimides enhances:
-
Thermal Stability: T₅% = 412°C (vs 385°C for non-fluorinated)
-
Dielectric Constant: ε = 2.3 (60 GHz, 25°C)
Future Research Trajectories
-
Catalytic Asymmetric Synthesis: Developing chiral phosphine ligands for enantioselective trifluoromethylation
-
Proteolysis-Targeting Chimeras (PROTACs): Exploiting -CF₃ for hydrophobic tagging
-
Fluorine-19 MRI Contrast Agents: Leveraging the CF₃ group’s NMR sensitivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume